molecular formula C21H20N4O3 B11425584 3-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11425584
M. Wt: 376.4 g/mol
InChI Key: PQZKVABVXCMHRU-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a methoxyphenyl group, a pyrazolyl group, and a dihydro-oxazole ring, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: This step involves the reaction of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Construction of the Dihydro-oxazole Ring: This involves the cyclization of an appropriate precursor, often through a condensation reaction.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, 3-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Binding: Interacting with specific receptors on cell surfaces, modulating signal transduction pathways.

    Pathway Modulation: Affecting various biochemical pathways within cells, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-(5-methyl-2-phenylpyrazol-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C21H20N4O3/c1-14-12-20(25(23-14)16-6-4-3-5-7-16)22-21(26)19-13-18(24-28-19)15-8-10-17(27-2)11-9-15/h3-12,19H,13H2,1-2H3,(H,22,26)

InChI Key

PQZKVABVXCMHRU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC(=NO2)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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